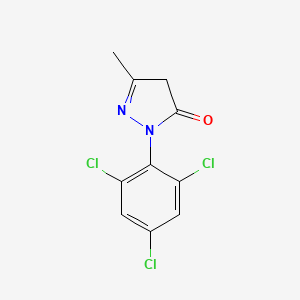
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)-
Descripción
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 5 and a 2,4,6-trichlorophenyl group at position 2
Propiedades
Número CAS |
14657-25-1 |
|---|---|
Fórmula molecular |
C10H7Cl3N2O |
Peso molecular |
277.5 g/mol |
Nombre IUPAC |
5-methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5-2-9(16)15(14-5)10-7(12)3-6(11)4-8(10)13/h3-4H,2H2,1H3 |
Clave InChI |
MRQNFRMHWBTRGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one: Similar in structure but with an amino group instead of a methyl group.
2,4,6-Trichlorophenylhydrazine: A precursor in the synthesis of various pyrazole derivatives.
2,4,6-Trichlorophenylhydrazone: An intermediate in the synthesis of pyrazole compounds.
Uniqueness
5-Methyl-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


